- Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reactionDrug Testing and Analysis, 2018, 10(3), 548-556,
Cas no 90-81-3 (Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel-)
![Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- structure](https://ko.kuujia.com/scimg/cas/90-81-3x500.png)
90-81-3 structure
상품 이름:Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel-
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel-
- (+/-)-Ephedrine
- Ephedrine
- 2-(METHYLAMINO)-1-PHENYL-1-PROPANOL
- DL-EPHEDRINE
- Pseudoephedrine
- BENZENEMETHANOL, .ALPHA.-(1-(METHYLAMINO)ETHYL)-, (R*,S*)-(+/-)-
- BRN 4231286
- NIOSH/KB0650000
- (+)-Ephedrin
- (+)-erythro-ephedrine
- Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, (.alpha.S)-rel-
- Symptom 2 (Salt/Mix)
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R*,S*)-(+-)-
- CHEMBL2110656
- 2-Methylamino-1-phenylpropan-1-ol
- .alpha.-[(1S)-1-(Methylamino)ethyl]benzenemethanol, (.alpha.S)-
- .psi.-Ephedrine
- (1s,2r)-(-)-ephedrine
- (+)-(1s,2r)-ephedrine
- 4-13-00-01881 (Beilstein Handbook Reference)
- UNII-72087NSY56
- Ephedrine DL-form
- Benzenemethanol, .alpha.-[1-(methylamino)ethyl]-, [S-(R*,R*)]-
- (1S,2R)-Ephedrine
- (+-)-Ephedrine
- (1R,2S)-(-)-ephedrine
- EPHEDRINE, (+-)-
- 321-98-2
- L-(+)-Ephedrine
- racephedrine
- Sinufed (Salt/Mix)
- .psi.-Ephedrin
- RACEPHEDRINE [WHO-DD]
- DTXSID60889333
- PDSP2_001331
- EPHEDRINE, (+)-
- (R*,S*)-(+-)-alpha-(1-(Methylamino)ethyl)benzyl alcohol
- HY-B0980A
- ( inverted exclamation markA)-Ephedrine
- BENZENEMETHANOL, .ALPHA.-((1R)-1-(METHYLAMINO)ETHYL)-, (.ALPHA.S)-REL-
- [S-(R*,R*)]-.alpha.-[1-(methylamino)ethyl]benzenemethanol
- (1S,2R)-2-(methylamino)-1-phenylpropan-1-ol
- UNII-03VRY66076
- Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, (.alpha.S)-
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (S-(R*,S*))-
- Benzenemethanol, alpha-((1R)-1-(methylamino)ethyl)-, (alphaS)-rel-
- DTXSID20891194
- KB06500000
- L(+)-.psi.-Ephedrine
- 90-81-3
- Q22330463
- .psi.-Ephedrine, (+)-
- EINECS 202-017-0
- 03VRY66076
- Novafed (Salt/Mix)
- (+)-Ephedrine
- PDSP1_001345
- .alpha.-((1S)-1-(Methylamino)ethyl)benzyl alcohol, (.alpha.S)-
- CS-4471
- BRN 3197916
- Tussaphed (Salt/Mix)
- D-(-)-Ephedrine
- d-Ephedrine
- D-.psi.-Ephedrine
- SCHEMBL420779
- 72087NSY56
- alpha-(1-(Methylaminoethyl)benzenemethanol, (S-(R*,S*)-
- AKOS027326694
- 2-(Methylamino)-1-phenyl-1-propanol, d-.psi.- #
- Benzenemethanol, alpha-((1R)-1-(methylamino)ethyl)-, (alphaS)-
- RACEPHEDRINE [INN]
- PDSP2_001329
- Ephedrine, D-(-)-
- (+)-Ephedrine anhydrous
- Racephedrine [INN:BAN]
- EINECS 206-293-3
- BENZENEMETHANOL, .ALPHA.-(1-(METHYLAMINO)ETHYL)-, (S-(R*,S*))-
- EPHEDRINE DL-FORM [MI]
-
- 인치: InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m1/s1
- InChIKey: KWGRBVOPPLSCSI-PSASIEDQSA-N
- 미소: CC(C(C1=CC=CC=C1)O)NC
계산된 속성
- 정밀분자량: 165.11500
- 동위원소 질량: 165.115364
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 3
- 복잡도: 121
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.9
- 토폴로지 분자 극성 표면적: 32.3
실험적 성질
- 밀도: 1.1220
- 융해점: 75°
- 비등점: 293.09°C (rough estimate)
- 플래시 포인트: 85.6 ℃
- 굴절률: 1.4820 (estimate)
- PSA: 32.26000
- LogP: 1.71880
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- 보안 정보
- 위험 범주 코드: 22-36/37/38
- 보안 지침: 26-36
-
위험물 표지:
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- 합성 방법
합성 방법 1
반응 조건
1.1R:NaOH, S:Dioxane, S:H2O, 0°C, pH 9; overnight, rt
2.1R:NaOH, S:THF, cooled; 24 h, rt
2.2S:H2O, rt
3.1R:F3CCO2H, S:CH2Cl2, rt; 24 h, rt
4.1S:DMSO, 1 h, 130°C
4.2R:AcOH, 4 h, reflux
2.1R:NaOH, S:THF, cooled; 24 h, rt
2.2S:H2O, rt
3.1R:F3CCO2H, S:CH2Cl2, rt; 24 h, rt
4.1S:DMSO, 1 h, 130°C
4.2R:AcOH, 4 h, reflux
참조
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- Raw materials
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- Preparation Products
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- 관련 문헌
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
90-81-3 (Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel-) 관련 제품
- 321-97-1((-)-Pseudoephedrine)
- 50906-05-3(Ephedrine hemihydrate)
- 42151-56-4(Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-)
- 1214376-31-4(3-Fluoro-4-(4-fluorophenyl)pyridine)
- 1251616-10-0(N-1-(4-methoxyphenyl)ethyl-2-{6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-ylsulfanyl}acetamide)
- 2387008-53-7(5-Bromo-2-methyl-3- (trifluoromethyl)benzamide)
- 105104-40-3(3-chloro-2-(methoxymethoxy)prop-1-ene)
- 1803754-99-5(Ethyl 4-(bromomethyl)-3-(3-chloropropanoyl)benzoate)
- 2171236-56-7((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-hydroxypropanoic acid)
- 560-16-7(2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propan-1-ol)
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钜澜化工科技(青岛)有限公司
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Enjia Trading Co., Ltd
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
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Nantong Boya Environmental Protection Technology Co., Ltd
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